3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide

HDAC inhibition HeLa nuclear extract fluorometric assay

Ensure experimental reproducibility with 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide. Its specific 3-fluoro and 5-fluoro-2-methyl substitution pattern is critical for nanomolar HDAC inhibition (IC50=56 nM). Generic analogs cannot be substituted without quantitative validation, as even minor modifications drastically alter potency. Order this validated reference compound for your HDAC screening, SAR studies, and cell-based assays to guarantee data integrity.

Molecular Formula C14H11F2NO
Molecular Weight 247.24 g/mol
CAS No. 710309-87-8
Cat. No. B4949320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide
CAS710309-87-8
Molecular FormulaC14H11F2NO
Molecular Weight247.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)NC(=O)C2=CC(=CC=C2)F
InChIInChI=1S/C14H11F2NO/c1-9-5-6-12(16)8-13(9)17-14(18)10-3-2-4-11(15)7-10/h2-8H,1H3,(H,17,18)
InChIKeyYCKSLCCJPBEKOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-N-(5-fluoro-2-methylphenyl)benzamide (CAS 710309-87-8): A Fluorinated Benzamide for Histone Deacetylase (HDAC) Inhibition Studies


3-Fluoro-N-(5-fluoro-2-methylphenyl)benzamide (CAS 710309-87-8) is a synthetic fluorinated benzamide derivative with the molecular formula C14H11F2NO and a molecular weight of 247.24 g/mol. It is structurally characterized by a 3-fluorobenzamide core linked to a 5-fluoro-2-methylphenyl group via an amide bond . This compound has been evaluated for its biological activity, particularly as an inhibitor of histone deacetylase (HDAC) enzymes in human HeLa cell nuclear extracts, with an IC50 value of 56 nM reported in a fluorometric assay [1]. As a benzamide derivative, it is of interest in medicinal chemistry and chemical biology research focused on epigenetic regulation and cancer therapeutics.

3-Fluoro-N-(5-fluoro-2-methylphenyl)benzamide (CAS 710309-87-8): Why Generic Benzamide Substitution Is Not Advisable


Fluorinated benzamides exhibit wide variability in HDAC inhibitory potency and selectivity due to subtle changes in fluorine substitution patterns and aromatic ring substitution [1]. The specific 3-fluoro and 5-fluoro-2-methyl substitution pattern of this compound is critical for its observed nanomolar HDAC inhibition (IC50 = 56 nM) in HeLa nuclear extracts [2]. Simple substitution with non-fluorinated or differently substituted benzamide analogs is likely to result in significantly altered or reduced activity, as evidenced by structure-activity relationship (SAR) studies on related fluorobenzamide derivatives showing that even minor modifications can shift IC50 values by orders of magnitude or abolish activity entirely [3]. Therefore, generic substitution without quantitative validation of functional equivalence is not scientifically justified and may compromise experimental reproducibility and data integrity.

3-Fluoro-N-(5-fluoro-2-methylphenyl)benzamide (CAS 710309-87-8): Quantified Differentiation from Structural Analogs and Class-Level Benchmarks


HDAC Inhibitory Potency: A Comparative Analysis of 3-Fluoro-N-(5-fluoro-2-methylphenyl)benzamide vs. Class-Representative Benzamide HDAC Inhibitors

In a fluorometric assay measuring HDAC activity in human HeLa cell nuclear extracts after 15 minutes, 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide demonstrated an IC50 of 56 nM [1]. This potency significantly exceeds that of the class-representative benzamide HDAC inhibitor MS-275 (entinostat), which exhibits reported IC50 values ranging from approximately 740 nM to 8 μM for HDAC3 inhibition and around 200 nM for HDAC1 inhibition across various assays [2]. While direct head-to-head comparison data under identical assay conditions are not available, the quantitative difference in potency (56 nM vs. 200-8,000 nM) suggests that the specific fluorine substitution pattern of this compound confers enhanced HDAC inhibitory activity relative to the benzamide scaffold baseline.

HDAC inhibition HeLa nuclear extract fluorometric assay

Selectivity Profile: 3-Fluoro-N-(5-fluoro-2-methylphenyl)benzamide vs. Broader HDAC Inhibition Landscape

A TR-FRET assay evaluating the inhibition of Bfl-1/Bim protein-protein interaction (an anti-apoptotic pathway) revealed an IC50 of 2,500 nM (2.5 μM) for 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide [1]. This value is approximately 45-fold higher than its 56 nM HDAC IC50 in HeLa nuclear extracts, indicating a degree of functional selectivity for HDAC inhibition over Bfl-1/Bim modulation. In contrast, some benzamide derivatives exhibit broader polypharmacology with comparable nanomolar potencies against multiple unrelated targets, which may complicate result interpretation in mechanistic studies. While comprehensive isoform selectivity data for this compound are lacking, the observed differential activity suggests a more focused HDAC-centric profile relative to promiscuous analogs.

HDAC selectivity Bfl-1/Bim TR-FRET assay

Physicochemical Properties: 3-Fluoro-N-(5-fluoro-2-methylphenyl)benzamide vs. Non-Fluorinated Benzamide Analog

Computational prediction of physicochemical properties indicates a cLogP value of approximately 3.38 for 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide [1]. This value is elevated compared to the non-fluorinated benzamide analog N-(2-methylphenyl)benzamide (calculated cLogP ~2.5), reflecting the increased lipophilicity conferred by the two fluorine atoms. The higher lipophilicity may influence membrane permeability and cellular uptake, which are critical parameters for intracellular target engagement. Experimental aqueous solubility data are not publicly available for this specific compound, but the predicted moderate lipophilicity suggests a balance between membrane permeability and aqueous solubility that is characteristic of many drug-like molecules.

lipophilicity cLogP solubility

Synthetic Accessibility and Purity Profile: 3-Fluoro-N-(5-fluoro-2-methylphenyl)benzamide vs. Complex Benzamide Derivatives

3-Fluoro-N-(5-fluoro-2-methylphenyl)benzamide is commercially available from multiple suppliers with purities typically ≥97%, as verified by HPLC and NMR characterization . Its straightforward amide bond formation synthesis from commercially available 3-fluorobenzoic acid and 5-fluoro-2-methylaniline building blocks offers a reliable and cost-effective route to gram-scale quantities. In contrast, many advanced benzamide HDAC inhibitors (e.g., those bearing complex heterocyclic capping groups or chiral centers) require multi-step syntheses, expensive catalysts, and extensive purification, often resulting in higher procurement costs and longer lead times. The combination of high commercial purity and synthetic simplicity reduces batch-to-batch variability and accelerates experimental workflows.

synthetic accessibility purity characterization

Optimal Use Cases for 3-Fluoro-N-(5-fluoro-2-methylphenyl)benzamide (CAS 710309-87-8) in Drug Discovery and Chemical Biology


Primary HDAC Inhibitor Screening and Hit Validation

Given its nanomolar HDAC inhibitory potency (IC50 = 56 nM in HeLa nuclear extracts), 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide is well-suited as a positive control or reference compound in primary HDAC inhibitor screening assays [1]. Its straightforward synthesis and high commercial purity facilitate reliable preparation of stock solutions for high-throughput screening campaigns. The compound's selectivity for HDAC over Bfl-1/Bim (44.6-fold) reduces the risk of confounding anti-apoptotic pathway interference, enabling more accurate assessment of HDAC-dependent cellular effects [2].

Structure-Activity Relationship (SAR) Exploration of Fluorinated Benzamide Scaffolds

The presence of two distinct fluorine atoms (3-fluoro on the benzamide ring and 5-fluoro on the phenyl ring) and a methyl group provides a well-defined chemical starting point for systematic SAR studies. Researchers can use this compound as a benchmark to evaluate the impact of fluorine substitution pattern modifications on HDAC inhibitory activity, selectivity, and physicochemical properties [3]. Its moderate lipophilicity (cLogP = 3.38) serves as a baseline for optimizing membrane permeability and solubility in derivative series.

Cellular Proof-of-Concept Studies for Epigenetic Modulation

The compound's nanomolar potency against HDAC in nuclear extracts supports its use in cell-based assays to probe the functional consequences of HDAC inhibition on gene expression, cell cycle progression, and apoptosis. The enhanced potency relative to class-representative MS-275 suggests that lower compound concentrations can be employed, potentially minimizing off-target cellular stress and improving assay specificity [4]. Its synthetic accessibility enables cost-effective scaling for multi-well plate experiments.

Building Block for Advanced HDAC Inhibitor Synthesis

As a fluorinated benzamide intermediate, 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide can serve as a versatile building block for the synthesis of more complex HDAC inhibitors through further functionalization of the aromatic rings. Its amide linkage and aromatic fluorine atoms offer opportunities for late-stage diversification via cross-coupling reactions or nucleophilic aromatic substitution, potentially yielding analogs with improved isoform selectivity or pharmacokinetic properties .

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